2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O3 and a molecular weight of 300.21 g/mol. This compound is characterized by the presence of a fluoro group and a trifluoromethoxyphenyl group positioned on the benzoic acid core, which imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity. It is identified by the CAS number 1178497-48-7 and has several synonyms, including 4-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid .
This compound is classified as a fluorinated benzoic acid derivative. It is synthesized from commercially available starting materials, primarily 2-fluorobenzoic acid and 4-trifluoromethoxyphenylboronic acid. The unique structural features of 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid make it valuable in various scientific and industrial applications, particularly in chemistry and biology.
The synthesis of 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This process is crucial for forming the carbon-carbon bond between the two aromatic systems.
The molecular structure of 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid features:
The presence of these functional groups significantly influences its chemical behavior and interactions .
2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid can participate in various chemical reactions:
These reactions are facilitated by the electronic effects of the fluorinated substituents, which enhance reactivity and selectivity in synthetic applications.
The mechanism of action for 2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid primarily involves its interaction with biological targets such as enzymes or receptors. The unique positioning of the fluoro and trifluoromethoxy groups enhances its binding affinity and specificity, making it effective in various biochemical contexts.
The exact pathways depend on the specific application; for instance, in enzyme inhibition studies, this compound may modulate enzyme activity through competitive or non-competitive inhibition mechanisms.
2-Fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid has several significant applications:
This compound's unique structural characteristics make it an important tool in both research and industrial settings, facilitating advancements in medicinal chemistry and material science.
The strategic incorporation of fluorine atoms into bioactive molecules profoundly influences their interaction profiles with biological systems through multiple mechanisms. The exceptional electronegativity of fluorine (3.98 on the Pauling scale) creates strong dipole moments and induces localized polarization effects when substituted on aromatic systems. In the 2-fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid scaffold, the ortho-fluorine atom exerts a significant electron-withdrawing effect that decreases the pKa of the carboxylic acid functionality (typically by 1-2 units compared to non-fluorinated analogs). This acidification enhances the compound's capacity for ionic bonding with basic residues in enzyme active sites or receptor binding pockets, while simultaneously improving membrane permeability through increased population of the neutral species at physiological pH [7].
The steric mimicry of fluorine (van der Waals radius 1.47 Å) for hydrogen (1.20 Å) allows near-isosteric replacement without drastic conformational perturbations, while introducing dramatically altered electronic properties. Computational analyses of 2-fluoro-5-(trifluoromethoxy)benzoic acid reveal that fluorination significantly modifies frontier molecular orbital energies, reducing the HOMO-LUMO gap and enhancing charge transfer capabilities critical for protein-ligand interactions. Furthermore, the exceptional C-F bond strength (approximately 472 kJ/mol) provides unparalleled metabolic stability against oxidative degradation, addressing a fundamental challenge in drug development. This stability manifests in pharmacokinetic profiling, where fluorinated benzoic acid derivatives demonstrate significantly extended plasma half-lives compared to their non-fluorinated counterparts [3].
Table 2: Impact of Fluorination on Calculated Pharmacokinetic Parameters
Parameter | 2-Fluoro-5-(trifluoromethoxy)benzoic acid | Non-fluorinated Analog |
---|---|---|
Gastrointestinal Absorption | High | Moderate |
Blood-Brain Barrier Penetration | Yes (Predicted) | Limited |
P-glycoprotein Substrate | No | Possibly |
CYP1A2 Inhibition | Yes | Variable |
CYP2C9 Inhibition | No | Variable |
CYP3A4 Inhibition | No | Variable |
Skin Permeation (Log Kp cm/s) | -5.43 | ~ -6.5 |
The trifluoromethoxy (-OCF₃) group represents a particularly versatile substituent in medicinal chemistry, combining high lipophilicity (π-system = 1.04) with a substantial dipole moment (approximately 2.3–2.5 D) and distinctive steric requirements. When incorporated into the 2-fluoro-5-(4-trifluoromethoxyphenyl)benzoic acid architecture, this group profoundly influences the molecule's conformational behavior and intermolecular interaction potential. The trifluoromethoxy group exhibits a conformational preference where the oxygen-carbon bond aligns nearly perpendicular to the aromatic plane, positioning the trifluoromethyl group out-of-plane and creating a distinctive three-dimensional profile that enhances receptor complementarity. This spatial arrangement facilitates unique van der Waals contacts and orthogonal dipolar interactions not achievable with simpler fluorinated substituents [2] [4].
The trifluoromethoxy group demonstrates exceptional capacity for halogen bonding interactions, functioning as an electron acceptor through its fluorine atoms despite the overall electron-deficient nature of the aromatic system. This capability enables the formation of directional non-covalent bonds with carbonyl oxygens, amine functionalities, and sulfur atoms in protein binding sites. Studies on similar compounds like 2-fluoro-4-(trifluoromethyl)benzoic acid demonstrate that the trifluoromethoxy group enhances binding affinity by 10-100 fold for various targets including G protein-coupled receptors compared to methoxy or methyl analogs. The trifluoromethoxy moiety also significantly modulates compound lipophilicity parameters, with log P increases of approximately 1.0–1.5 log units compared to non-fluorinated analogs, dramatically improving membrane permeability while maintaining optimal solubility profiles through its balanced polar/nonpolar characteristics [4] [5].
Benzoic acid derivatives have evolved from simple preservatives and antimicrobial agents to sophisticated, target-specific pharmacophores over the past century. The historical development timeline reveals three distinct generations of advancement. First-generation compounds (pre-1980s) featured unsubstituted or simply substituted benzoic acids, exemplified by agents such as 5-aminosalicylic acid. These molecules primarily exerted therapeutic effects through general physicochemical properties rather than specific target engagement. The second-generation (1980s–2000s) witnessed strategic ring substitutions with halogens, nitro groups, and amino functionalities, creating targeted therapeutics like ortho-fluoro benzoic acid derivatives that demonstrated enhanced biological activities through improved target affinity and pharmacokinetic properties [5].
The current third-generation evolution incorporates polyfluorinated substituents and biphenyl extensions to address challenging drug targets. Modern derivatives such as 2-fluoro-4-(trifluoromethyl)benzoic acid and 2-fluoro-5-(3-trifluoromethoxyphenyl)benzoic acid exemplify this sophistication, where multiple fluorine atoms and fluorinated groups work synergistically to optimize target engagement and drug-like properties. These compounds serve as critical building blocks for innovative therapeutic agents, including kinase inhibitors, epigenetic modulators, and antiviral compounds. Recent studies demonstrate that benzoic acid derivatives bearing trifluoromethoxy substitutions significantly improve the agonistic activity of G protein-coupled receptors through halogen bonding interactions with proteins, establishing this structural motif as a privileged scaffold in contemporary drug discovery [5] [6].
Table 3: Evolution of Benzoic Acid Derivatives in Medicinal Chemistry
Generation | Time Period | Key Structural Features | Representative Therapeutic Targets |
---|---|---|---|
First Generation | Pre-1980s | Simple substitutions (OH, NH₂, CH₃) | Antimicrobials, Preservatives |
Second Generation | 1980s–2000s | Halogen substitutions (F, Cl), nitro groups | Cyclooxygenase inhibitors, Diuretics |
Third Generation | 2000s–Present | Polyfluorinated substituents (CF₃, OCF₃), biphenyl extensions | Kinases, GPCRs, Nuclear receptors |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9